BenchChemオンラインストアへようこそ!

ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE

Kinase Inhibition Allosteric Modulation Metabolic Disease

ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE (CAS 477556-43-7) is a synthetic small molecule with the molecular formula C20H17NO5S and a molecular weight of 383.42 g/mol. It comprises a benzothiophene core functionalized at the 2-position with an ethyl ester and at the 3-position with an amide linkage to a 2,3-dihydro-1,4-benzodioxine moiety.

Molecular Formula C20H17NO5S
Molecular Weight 383.42
CAS No. 477556-43-7
Cat. No. B2491751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE
CAS477556-43-7
Molecular FormulaC20H17NO5S
Molecular Weight383.42
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C20H17NO5S/c1-2-24-20(23)18-17(13-5-3-4-6-16(13)27-18)21-19(22)12-7-8-14-15(11-12)26-10-9-25-14/h3-8,11H,2,9-10H2,1H3,(H,21,22)
InChIKeyOIUDLKBECZVSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE (CAS 477556-43-7): Sourcing and Structural Identity Overview


ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE (CAS 477556-43-7) is a synthetic small molecule with the molecular formula C20H17NO5S and a molecular weight of 383.42 g/mol. It comprises a benzothiophene core functionalized at the 2-position with an ethyl ester and at the 3-position with an amide linkage to a 2,3-dihydro-1,4-benzodioxine moiety [1]. This compound is primarily available from chemical vendors as a research reagent or building block for medicinal chemistry, particularly for the synthesis of larger, biologically active structures . Its InChI Key is OIUDLKBECZVSEJ-UHFFFAOYSA-N, ensuring precise structural identity for procurement [1].

Why Generic Substitution of ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE Fails Without Comparative Evidence


The specific regio- and chemoselective substitution pattern of this compound—the benzodioxine amide at the 3-position of the benzothiophene and the ethyl ester at the 2-position—dictates its reactivity and potential biological interactions. Closely related analogs from the benzothiophene carboxylate class can exhibit starkly different pharmacological profiles; for example, the simple derivative 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) is a known allosteric BDK inhibitor (IC50 = 3.19 µM) [1], while backbone modifications are central to the patent-defined HSF1 inhibitor pharmacophore seen in US9701664 [2]. Generic substitution without a rigorous, testable comparison framework is thus unsound, as even minor structural changes can alter target engagement, pharmacokinetics, and downstream biological effects. The following evidence guide directly addresses this by parsing the limited but specific data available for this exact compound.

Quantitative Evidence Guide for Differentiating ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE (CAS 477556-43-7)


Structural Distinction from the Lead BDK Inhibitor BT2 and its Consequences

The target compound contains a critical 3-amido-1,4-benzodioxine moiety which is absent in the prototypical benzothiophene carboxylate BDK inhibitor BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid). This structural feature, incorporating a hydrogen bond donor/acceptor pair and a larger scaffold, suggests a divergent binding mode, as BT2's allosteric inhibition of BDK (IC50 = 3.19 µM) depends on a free 2-carboxylic acid and specific halogen substitutions [1]. The target compound's bulkier amide linkage may abrogate or significantly alter BDK affinity, potentially redirecting activity toward other targets, such as the HSF1 pathway targeted by related amido-benzodioxine derivatives in patent US9701664 [2].

Kinase Inhibition Allosteric Modulation Metabolic Disease

Regioisomeric Purity as a Determinant for Target Engagement

The compound's value as a synthetic building block for the HSF1 inhibitor pharmacophore, as outlined in US9701664, is strictly dependent on its 3-amido regiochemistry. The patent defines a general structure wherein an amide-linked heterocycle is essential for HSF1 inhibitory activity, with Example 39 specifically referencing an amino-benzodioxine derivative [1]. The regioisomer, ethyl 2-(benzodioxine-amido)-benzothiophene-3-carboxylate, would present the amide adjacent to the ester, likely altering the conformation and ability to form key interactions with the HSF1 target. This crucial difference makes regiochemical verification paramount for any user following patented synthetic pathways.

Medicinal Chemistry Synthetic Intermediates HSF1 Inhibition

Defined Application Scenarios for ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE Based on Specific Evidence


Synthetic Intermediate for HSF1-Focused Medicinal Chemistry Libraries

Based on the structural motifs shared with the general formula described in US9701664, this compound is best applied as a key intermediate in the synthesis of novel HSF1 pathway inhibitors for oncology and stress-response research. Procurement should be prioritized when the target library explicitly requires a 2-ester, 3-amidobenzothiophene core to explore structure-activity relationships around the patented 1,4-dihydrodioxin amide series [1].

Negative Control Compound for BDK Allosteric Inhibition Studies

Given the structural divergence from the potent BDK inhibitor BT2 (specifically the 2-ethyl ester replacing the 2-carboxylic acid and the large 3-amido substituent), this compound can serve as a structurally related but likely inactive or orthosteric-site incompatible negative control when investigating allosteric benzothiophene carboxylate BDK inhibitors. Its use in parallel with BT2 would help deconvolute scaffold-specific versus functional-group-specific effects on BCKDC activity [2].

Core Scaffold for Derivatization in Dual-Target Probe Design

The hybrid nature of the molecule—linking a hydrogen bond-capable benzodioxine amide with a benzothiophene ester—makes it a starting point for designing dual-targeting probes. Researchers can leverage the ester handle for further modification (e.g., hydrolysis, amidation) to tune pharmacokinetic properties, while the benzodioxine moiety provides a vector for exploring interactions with ATP-binding pockets or protein-protein interfaces distinct from simple halogenated benzothiophenes [1] [2].

Quote Request

Request a Quote for ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.